molecular formula C6H8N6O2 B1312059 Pyrazine-2,5-dicarbohydrazide CAS No. 46321-76-0

Pyrazine-2,5-dicarbohydrazide

Cat. No.: B1312059
CAS No.: 46321-76-0
M. Wt: 196.17 g/mol
InChI Key: LXQZQVKROBHIAD-UHFFFAOYSA-N
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Description

Pyrazine-2,5-dicarbohydrazide is a chemical compound with the molecular formula C6H8N6O2. It belongs to the class of pyrazine derivatives, which are known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of two carbohydrazide groups attached to the pyrazine ring at the 2 and 5 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrazine-2,5-dicarbohydrazide typically involves a multi-step reaction process. One common method starts with the reaction of pyrazine-2,5-dicarboxylic acid with hydrazine hydrate under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Pyrazine-2,5-dicarbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The carbohydrazide groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2,5-dicarboxylic acid, while substitution reactions can produce a variety of substituted pyrazine derivatives .

Mechanism of Action

The mechanism of action of pyrazine-2,5-dicarbohydrazide involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the synthesis of bacterial cell walls or interfere with essential metabolic processes. In anticancer research, it is believed to inhibit enzymes involved in DNA replication and repair, leading to the suppression of cancer cell growth .

Comparison with Similar Compounds

Uniqueness: Pyrazine-2,5-dicarbohydrazide is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

pyrazine-2,5-dicarbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N6O2/c7-11-5(13)3-1-9-4(2-10-3)6(14)12-8/h1-2H,7-8H2,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXQZQVKROBHIAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)C(=O)NN)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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